molecular formula C5H7ClN2O B2856430 2-Chloro-5-isopropyl-1,3,4-oxadiazole CAS No. 1368687-66-4

2-Chloro-5-isopropyl-1,3,4-oxadiazole

Cat. No. B2856430
CAS RN: 1368687-66-4
M. Wt: 146.57
InChI Key: NJQDEQNMPBIPEW-UHFFFAOYSA-N
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Description

“2-Chloro-5-isopropyl-1,3,4-oxadiazole” is a derivative of the oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-isopropyl-1,3,4-oxadiazole” is C5H7ClN2O . The average mass is 146.575 Da and the monoisotopic mass is 146.024689 Da .

Scientific Research Applications

Pharmacological Applications

Oxadiazoles, including 2-Chloro-5-isopropyl-1,3,4-oxadiazole, have been successfully utilized as an essential part of the pharmacophore . They have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

High-Energy Core

These molecules have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .

Energetic Materials

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials . This is due to the presence of two carbon atoms that allow two substituents in the oxadiazole ring .

Ionic Salts

Oxadiazoles can also be used to create ionic salts . The positions of the substituents in the oxadiazole ring cause differences in their properties due to variation in the electronic environment .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .

Antibacterial Agents

1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety, such as 2-Chloro-5-isopropyl-1,3,4-oxadiazole, could be potential alternative templates for discovering novel antibacterial agents . They have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Mechanism of Action

Target of Action

Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-Chloro-5-isopropyl-1,3,4-oxadiazole may also target similar pathogens.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which may facilitate their interaction with biological targets. The electronegativities of nitrogen and oxygen in the oxadiazole ring could potentially form hydrogen bonds with the target proteins, disrupting their normal function .

Biochemical Pathways

Oxadiazole derivatives have shown broad-spectrum biological activities against various pathogens . Therefore, it’s likely that this compound may affect multiple biochemical pathways related to these pathogens.

Result of Action

Given the anti-infective activities of oxadiazole derivatives , it’s plausible that this compound may exert similar effects, potentially inhibiting the growth of various pathogens at the molecular and cellular levels.

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring new applications of oxadiazoles, improving their synthesis methods, and understanding their mechanisms of action in more detail .

properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQDEQNMPBIPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropyl-1,3,4-oxadiazole

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